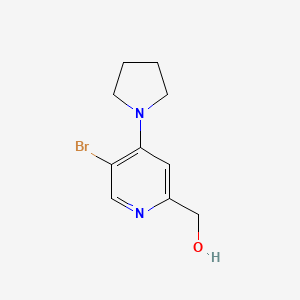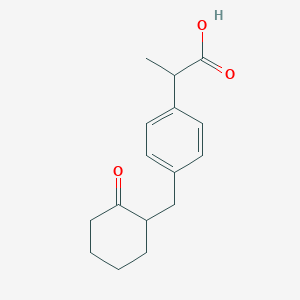
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C17H22O3 . Its average mass is 274.355 Da and its monoisotopic mass is 274.156891 Da .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the reaction of sodium hydroxide in excessive methanol with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde . This is followed by chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether . The p-chloromethyl benzyl ether then undergoes a nucleophilic reaction with sodium cyanide to obtain p-methoxy-methyl benzyl cyanide . This is reacted with dimethyl carbonate under high pressure in the existence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile . Finally, the p-methoxy-methylbenzyl sodium isopropionate reacts with excessive concentrated sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .Molecular Structure Analysis
The molecular structure of “2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is defined by its molecular formula C17H22O3 . The structure includes a cyclohexyl group attached to a phenyl group through a methyl bridge, and a propanoic acid moiety attached to the phenyl group .Eigenschaften
CAS-Nummer |
68767-16-8 |
|---|---|
Produktname |
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid |
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
2-[4-[(2-oxocyclohexyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H20O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14H,2-5,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
JLGLDJKSKWKYNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC2CCCCC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

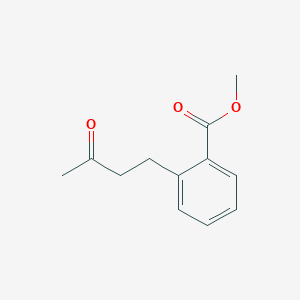
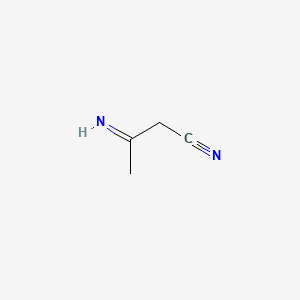
![tert-Butyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B8803042.png)
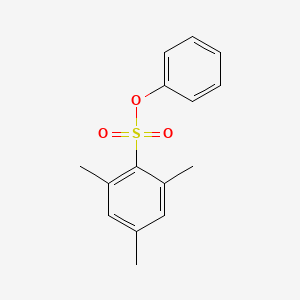
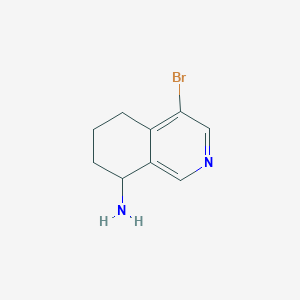
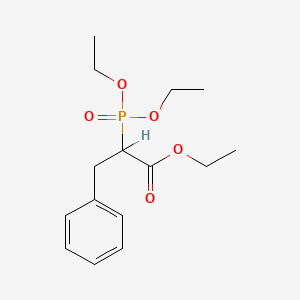
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B8803076.png)
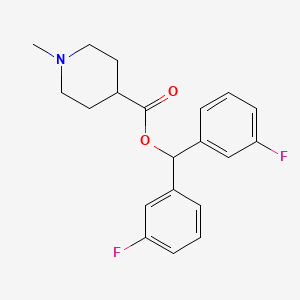

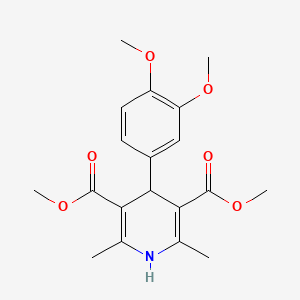
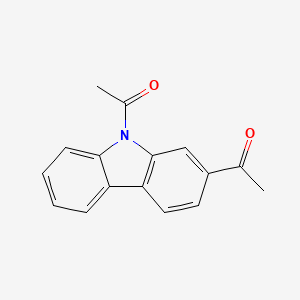
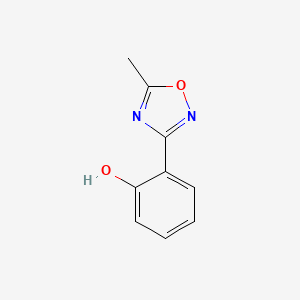
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B8803134.png)
